2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide
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Overview
Description
2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide is a complex organic compound that features an imidazole ring, a trityl group, and an amide linkage. Imidazole derivatives are known for their broad range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trityl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, modulating the activity of enzymes and influencing various biochemical pathways .
Comparison with Similar Compounds
2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide can be compared with other imidazole derivatives, such as:
1,3-diazole: Known for its broad range of biological activities.
Amino-pyrazoles: Used in medicinal chemistry for their therapeutic potential.
Triazoles: Known for their antiviral and antibacterial properties. The uniqueness of this compound lies in its specific structure, which combines an imidazole ring with a trityl group and an amide linkage, providing it with distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-propyl-3-(1-tritylimidazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O/c1-2-18-30-27(33)26(29)19-25-20-32(21-31-25)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,20-21,26H,2,18-19,29H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBOGZHEFMCJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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